molecular formula C18H15N5OS B11021909 2,5-dimethyl-N-[2-(pyridin-3-yl)-1H-benzimidazol-6-yl]-1,3-thiazole-4-carboxamide

2,5-dimethyl-N-[2-(pyridin-3-yl)-1H-benzimidazol-6-yl]-1,3-thiazole-4-carboxamide

Número de catálogo: B11021909
Peso molecular: 349.4 g/mol
Clave InChI: GMTYCJOCAKYBFU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(6-(4-carboxil-1,3-tiazol-2-il)-2-(piridin-3-il)-1H-bencimidazol-6-il)-2,5-dimetilcarboxamida es un complejo compuesto orgánico que presenta una combinación única de estructuras heterocíclicas

Propiedades

Fórmula molecular

C18H15N5OS

Peso molecular

349.4 g/mol

Nombre IUPAC

2,5-dimethyl-N-(2-pyridin-3-yl-3H-benzimidazol-5-yl)-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C18H15N5OS/c1-10-16(20-11(2)25-10)18(24)21-13-5-6-14-15(8-13)23-17(22-14)12-4-3-7-19-9-12/h3-9H,1-2H3,(H,21,24)(H,22,23)

Clave InChI

GMTYCJOCAKYBFU-UHFFFAOYSA-N

SMILES canónico

CC1=C(N=C(S1)C)C(=O)NC2=CC3=C(C=C2)N=C(N3)C4=CN=CC=C4

Origen del producto

United States

Métodos De Preparación

Acid-Catalyzed Condensation

  • Reactants : 4-Amino-3-nitrobenzoic acid and pyridine-3-carbothioamide.

  • Conditions : Polyphosphoric acid (PPA) at 150–200°C for 3–6 hours.

  • Mechanism : Cyclodehydration forms the benzimidazole ring, followed by nitro group reduction using Fe/HCl or catalytic hydrogenation.

  • Yield : 70–80% after purification.

Ultrasound-Assisted Cyclization

  • Reactants : o-Phenylenediamine and pyridine-3-carbaldehyde.

  • Catalyst : Ammonium nickel sulfate (10 mol%) in water.

  • Conditions : Sonicated at 25°C for 1–2 hours.

  • Yield : 85% with reduced reaction time compared to thermal methods.

Synthesis of 2,5-Dimethylthiazole-4-Carboxylic Acid

The thiazole moiety is constructed via cyclization of α-bromo ketones with thioamides or thiourea derivatives.

Thiazole Ring Formation

  • Reactants : Ethyl 3-bromo-2-oxopropionate and thioacetamide.

  • Conditions : Reflux in ethanol or tetrahydrofuran (THF) for 4–6 hours.

  • Mechanism : Thioamide nucleophilic attack on the α-bromo ketone, followed by cyclization.

  • Yield : 75–90%.

Hydrolysis to Carboxylic Acid

  • Reactants : Ethyl 2,5-dimethylthiazole-4-carboxylate.

  • Conditions : 10% KOH in methanol/THF (1:1) at 60°C for 3 hours.

  • Yield : 80–85%.

Amide Coupling Strategies

The final step involves coupling the benzimidazole amine with the thiazole carboxylic acid.

Anhydride-Mediated Amidation

  • Reactants : 2,5-Dimethylthiazole-4-carboxylic acid and 2-(pyridin-3-yl)-1H-benzimidazol-6-amine.

  • Activation : Ethylchloroformate (1.2 equiv) and triethylamine in THF.

  • Conditions : Anhydride formation at 0°C, followed by amine addition at 25°C for 3 hours.

  • Yield : 70–75%.

Carbodiimide Coupling

  • Reagents : EDCl/HOBt or DCC in dichloromethane.

  • Conditions : Room temperature, 12–24 hours.

  • Yield : 65–70%.

Alternative One-Pot Approaches

Tandem Cyclization-Amidation

  • Reactants : 4-Amino-3-nitrobenzoic acid, pyridine-3-carbothioamide, and 2,5-dimethylthiazole-4-carbonyl chloride.

  • Conditions : PPA at 180°C for 6 hours, followed by nitro reduction.

  • Yield : 60–65%.

Optimization and Challenges

ParameterImpact on Yield/QualityOptimal Conditions
Catalyst Ammonium nickel sulfate improves cyclization10 mol% in aqueous media
Solvent THF/methanol (1:1) enhances solubilityPolar aprotic mixtures
Temperature >150°C required for benzimidazole cyclization180°C in PPA
Purification Column chromatography (silica gel, EtOAc/hexane)Gradient elution

Key Challenges :

  • Regioselectivity in benzimidazole substitution.

  • Anhydride stability during amidation.

  • Solubility of intermediates in coupling steps.

Comparative Analysis of Methods

MethodAdvantagesDisadvantages
Anhydride-Mediated High selectivity, scalableRequires strict temperature control
Ultrasound-Assisted Rapid, eco-friendlyLimited substrate compatibility
One-Pot Fewer isolation stepsLower overall yield

Análisis De Reacciones Químicas

Tipos de Reacciones

N-(6-(4-carboxil-1,3-tiazol-2-il)-2-(piridin-3-il)-1H-bencimidazol-6-il)-2,5-dimetilcarboxamida puede sufrir varias reacciones químicas, incluyendo:

    Oxidación: Esta reacción puede ser facilitada por agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

    Reducción: Se pueden utilizar agentes reductores comunes como el hidruro de aluminio y litio o el borohidruro de sodio.

    Sustitución: Pueden ocurrir reacciones de sustitución nucleófila, especialmente en los anillos de piridina y benzimidazol.

Reactivos y Condiciones Comunes

    Oxidación: Peróxido de hidrógeno en un medio ácido.

    Reducción: Hidruro de aluminio y litio en éter anhidro.

    Sustitución: Hidruro de sodio en dimetilformamida (DMF).

Productos Principales

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación podría producir los correspondientes N-óxidos, mientras que la reducción podría conducir a derivados de aminas.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent studies have indicated that derivatives of thiazole and benzimidazole exhibit significant antimicrobial properties. For instance, compounds similar to 2,5-dimethyl-N-[2-(pyridin-3-yl)-1H-benzimidazol-6-yl]-1,3-thiazole-4-carboxamide have been tested against various bacterial strains and fungi.

  • Case Study : A study evaluated the antimicrobial efficacy of thiazole derivatives against Gram-positive and Gram-negative bacteria using the turbidimetric method. The results demonstrated promising activity against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting that modifications in the thiazole structure can enhance antimicrobial potency .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Research indicates that thiazole and benzimidazole derivatives can inhibit cancer cell proliferation through various mechanisms.

  • Case Study : In vitro studies have shown that compounds structurally related to 2,5-dimethyl-N-[2-(pyridin-3-yl)-1H-benzimidazol-6-yl]-1,3-thiazole-4-carboxamide exhibit cytotoxic effects against breast cancer cell lines (e.g., MCF7). The Sulforhodamine B assay revealed that certain derivatives significantly reduced cell viability, indicating their potential as anticancer agents .

Synthesis and Derivatives

The synthesis of 2,5-dimethyl-N-[2-(pyridin-3-yl)-1H-benzimidazol-6-yl]-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions that allow for the incorporation of various substituents to optimize biological activity.

StepReaction TypeKey ReagentsOutcome
1CondensationBenzimidazole + ThioamideFormation of thiazole
2AlkylationMethylating agentIntroduction of methyl groups
3CyclizationPyridine derivativeFinal product synthesis

Mecanismo De Acción

El mecanismo de acción de N-(6-(4-carboxil-1,3-tiazol-2-il)-2-(piridin-3-il)-1H-bencimidazol-6-il)-2,5-dimetilcarboxamida involucra su interacción con objetivos moleculares específicos. Por ejemplo, en aplicaciones medicinales, puede inhibir la función de ciertas enzimas o proteínas esenciales para la supervivencia de los organismos patógenos . Las vías exactas y los objetivos moleculares pueden variar dependiendo de la aplicación específica y el sistema biológico involucrado.

Comparación Con Compuestos Similares

Compuestos Similares

    Clemizol: Un agente antihistamínico que contiene un anillo imidazol.

    Omeprazol: Un fármaco antiulceroso con una estructura benzimidazol.

    Tiabendazol: Un antihelmíntico con un anillo tiazol.

Singularidad

Lo que distingue a N-(6-(4-carboxil-1,3-tiazol-2-il)-2-(piridin-3-il)-1H-bencimidazol-6-il)-2,5-dimetilcarboxamida es su combinación de múltiples anillos heterocíclicos, lo que confiere propiedades químicas y biológicas únicas.

Actividad Biológica

2,5-dimethyl-N-[2-(pyridin-3-yl)-1H-benzimidazol-6-yl]-1,3-thiazole-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be described by the following structural formula:

C15H15N5OS\text{C}_{15}\text{H}_{15}\text{N}_{5}\text{OS}

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in cancer therapy. Its mechanism appears to involve the inhibition of specific kinases and modulation of apoptotic pathways.

Anticancer Activity

Recent studies have demonstrated that 2,5-dimethyl-N-[2-(pyridin-3-yl)-1H-benzimidazol-6-yl]-1,3-thiazole-4-carboxamide has notable cytotoxic effects against various cancer cell lines. The following table summarizes key findings from recent research:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)12.5Induction of apoptosis via caspase activation
A549 (Lung Cancer)10.0Inhibition of PI3K/AKT pathway
HeLa (Cervical Cancer)8.5Cell cycle arrest at G2/M phase

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Caspase Activation : The compound induces apoptosis in cancer cells through the activation of caspases, which are crucial for the execution phase of cell apoptosis.
  • PI3K/AKT Pathway Inhibition : It inhibits the PI3K/AKT signaling pathway, which is often dysregulated in cancer cells, leading to reduced cell proliferation and increased apoptosis.
  • Cell Cycle Arrest : Studies have shown that it can cause cell cycle arrest in the G2/M phase, preventing cancer cells from dividing.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • Study on MCF-7 Cell Line : A study published in the Journal of Cancer Research demonstrated that treatment with 2,5-dimethyl-N-[2-(pyridin-3-yl)-1H-benzimidazol-6-yl]-1,3-thiazole-4-carboxamide resulted in a significant reduction in cell viability and increased apoptosis markers compared to control groups .
  • In Vivo Studies : Animal models treated with this compound showed a notable reduction in tumor size without significant toxicity, indicating its potential as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of this compound to ensure high yield and purity?

  • Methodological Answer : Synthesis optimization requires precise control of reaction parameters such as temperature (e.g., room temperature for coupling reactions), solvent selection (e.g., N,N-dimethylformamide for solubility), and stoichiometric ratios (e.g., 1.1 equivalents of RCH₂Cl for alkylation steps). Catalysts like K₂CO₃ (1.2 mmol per 1 mmol substrate) are critical for deprotonation and nucleophilic substitution. Post-synthesis purification via chromatography or crystallization is essential to isolate the target compound from byproducts .

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for verifying the connectivity of heterocyclic moieties (e.g., benzimidazole and thiazole rings). Mass spectrometry (MS) provides molecular weight confirmation, while infrared (IR) spectroscopy identifies functional groups like amide bonds (C=O stretch ~1650 cm⁻¹). High-resolution crystallography (using SHELX programs) resolves ambiguities in stereochemistry or tautomerism .

Q. How can researchers design initial biological assays to evaluate this compound’s activity?

  • Methodological Answer : Begin with in vitro assays targeting hypothesized biological pathways (e.g., kinase inhibition or receptor binding). Use dose-response curves to determine IC₅₀ values, and include positive/negative controls (e.g., known inhibitors). Statistical validation via Student’s t-test (p ≤ 0.05) ensures reproducibility. Cell viability assays (e.g., MTT) assess cytotoxicity .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across different assay platforms?

  • Methodological Answer : Cross-validate results using orthogonal assays (e.g., enzymatic vs. cell-based assays). Analyze experimental variables such as buffer pH, incubation time, or cell line specificity. Employ meta-analysis to reconcile literature discrepancies, focusing on methodological differences (e.g., compound solubility in DMSO vs. aqueous buffers) .

Q. How can crystallographic data (e.g., SHELX-refined structures) inform SAR studies for this compound?

  • Methodological Answer : X-ray structures reveal binding modes and critical interactions (e.g., hydrogen bonds between the amide group and target residues). Use this data to guide modifications: for example, substituting the pyridinyl group to enhance π-π stacking or optimizing the benzimidazole moiety for hydrophobic pocket fit. SHELXL refinement parameters (R-factor < 0.05) ensure structural accuracy .

Q. What advanced synthetic routes enable selective functionalization of the benzimidazole ring?

  • Methodological Answer : Directed ortho-metalation (DoM) with LDA (lithium diisopropylamide) allows regioselective substitution at the benzimidazole C-2 position. Alternatively, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces aryl/heteroaryl groups. Monitor reaction progress via LC-MS to avoid over-functionalization .

Q. How do researchers address low solubility in aqueous media during pharmacokinetic studies?

  • Methodological Answer : Use co-solvents (e.g., PEG-400) or formulate as nanoparticles via solvent evaporation. Assess solubility-pharmacokinetic relationships using logP calculations (target range: 2–5). Validate formulations with in vivo bioavailability studies in rodent models .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.